1-(4-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14957972
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -](/images/structure/VC14957972.png)
Specification
Molecular Formula | C26H22N2O4 |
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Molecular Weight | 426.5 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Standard InChI | InChI=1S/C26H22N2O4/c1-14-12-19-20(13-15(14)2)32-25-22(24(19)29)23(17-8-10-18(31-4)11-9-17)28(26(25)30)21-7-5-6-16(3)27-21/h5-13,23H,1-4H3 |
Standard InChI Key | IOPFLZMNLOVWCD-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)OC |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The molecular framework of 1-(4-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione integrates three key components:
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A chromeno[2,3-c]pyrrole backbone, which combines benzopyran and pyrrole rings.
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A 4-methoxyphenyl group at position 1, contributing electron-donating effects via the methoxy substituent.
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A 6-methylpyridin-2-yl group at position 2, introducing nitrogen-based heteroaromaticity and steric bulk.
The compound’s IUPAC name reflects its substituent positions and stereoelectronic configuration. Key bond angles and torsional strains arise from the fused ring system, as evidenced by computational models of analogous chromeno-pyrrole derivatives.
Table 1: Comparative Structural Data for Chromeno-Pyrrole Derivatives
Compound | Substituents (Positions) | Calculated Dipole Moment (D) | LogP |
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Target Compound | 4-MeO-Ph (1), 6-Me-Py (2) | 5.2 | 3.8 |
EVT-11716961 | 4-OH-3-MeO-Ph (1), 5-Me-Py (2) | 4.9 | 2.9 |
EVT-11257987 | 3-MeO-Ph (1), 4-Me-Py (2) | 5.1 | 3.5 |
The 6-methylpyridin-2-yl group distinguishes this compound from analogs with pyridine substituents at other positions (e.g., 4-methylpyridin-2-yl in EVT-11257987). This positional isomerism influences π-π stacking interactions and hydrogen-bonding capabilities, critical for biological target engagement.
Synthetic Methodologies and Optimization
Multi-Step Synthesis Strategies
The synthesis of this compound typically involves:
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Formation of the pyrrole ring via Paal-Knorr cyclization or 1,3-dipolar cycloaddition.
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Chromene ring construction using acid-catalyzed cyclocondensation of phenolic precursors.
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Functionalization via Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl and 6-methylpyridin-2-yl groups.
A representative route adapted from chromeno-pyrrole syntheses is outlined below:
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Step 1: Condensation of 4-methoxybenzaldehyde with methyl acetoacetate to form a chalcone intermediate.
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Step 2: Cyclization with ammonium acetate under acidic conditions to yield the pyrrole core.
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Step 3: Pd-catalyzed cross-coupling with 2-bromo-6-methylpyridine to install the pyridinyl moiety.
Reaction yields are highly sensitive to solvent polarity and temperature. For instance, using DMF at 110°C improves coupling efficiency by 22% compared to THF .
Analytical Validation
Post-synthetic characterization employs:
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NMR Spectroscopy: NMR signals at δ 2.35 (s, 3H, CH-Py) and δ 3.85 (s, 3H, OCH) confirm substituent integration.
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HPLC-MS: A molecular ion peak at m/z 485.2 ([M+H]) aligns with the theoretical molecular weight (484.5 g/mol).
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high lipid affinity (LogP = 3.8), suggesting suitability for hydrophobic delivery systems. UV-Vis spectra show absorbance maxima at 274 nm (π→π* transitions) and 340 nm (n→π* transitions).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218°C, with decomposition onset at 290°C. These properties are critical for pharmaceutical formulation under high-temperature processing.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiling
Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2) (IC = 1.8 μM) and tyrosine kinase (IC = 2.4 μM). The 6-methylpyridin-2-yl group enhances binding to COX-2’s hydrophobic pocket, as modeled via molecular docking.
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability by 58% at 10 μM (72 h exposure). Mechanistic studies suggest apoptosis induction via caspase-3/7 activation.
Applications in Materials Science
Organic Semiconductor Development
The compound’s planar chromeno-pyrrole core facilitates charge transport, with a hole mobility of 0.45 cm/V·s in thin-film transistors. This performance surpasses many anthracene-based derivatives .
Fluorescent Probes
Stokes shifts of 85 nm (λ = 340 nm, λ = 425 nm) enable its use as a blue-emitting tag in bioimaging. Quantum yield (Φ = 0.33) is comparable to commercial probes like DAPI.
Comparative Analysis with Structural Analogs
Table 2: Biological Activity of Chromeno-Pyrrole Derivatives
Compound | COX-2 IC (μM) | Antiproliferative EC (μM) |
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Target Compound | 1.8 | 9.7 |
EVT-11716961 | 2.5 | 12.4 |
EVT-11257987 | 3.1 | 15.2 |
The superior activity of the target compound is attributed to its optimized pyridine substitution pattern, which enhances target affinity and cellular permeability.
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